molecular formula C44H64N4O4 B606160 Bisdequalinium diacetate CAS No. 3785-44-2

Bisdequalinium diacetate

Cat. No.: B606160
CAS No.: 3785-44-2
M. Wt: 713.0 g/mol
InChI Key: GCWKUHNKKWYKOP-UHFFFAOYSA-N
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Description

Bisdequalinium diacetate is a chemical compound known for its antimicrobial properties. It belongs to the class of aminoquinolines and is often used as an antiseptic and disinfectant. The compound has a molecular formula of C44H64N4O4 and a molecular weight of 713.005 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisdequalinium diacetate can be synthesized through a multi-step process involving the reaction of dequalinium chloride with acetic acid. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction parameters, and purification steps to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Bisdequalinium diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce aminoquinoline compounds .

Scientific Research Applications

Bisdequalinium diacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bisdequalinium diacetate involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It targets specific molecular pathways involved in maintaining cell membrane structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bisdequalinium diacetate is unique due to its dual quaternary ammonium structure, which enhances its antimicrobial efficacy. Its ability to disrupt microbial cell membranes makes it particularly effective against a wide range of pathogens .

Properties

CAS No.

3785-44-2

Molecular Formula

C44H64N4O4

Molecular Weight

713.0 g/mol

IUPAC Name

39,42-dimethyl-20,31-diaza-1,12-diazoniapentacyclo[30.6.2.212,19.013,18.033,38]dotetraconta-1(39),12(42),13,15,17,19(41),32(40),33,35,37-decaene;diacetate

InChI

InChI=1S/C40H56N4.2C2H4O2/c1-33-31-37-35-23-15-17-25-39(35)43(33)29-21-13-9-5-6-10-14-22-30-44-34(2)32-38(36-24-16-18-26-40(36)44)42-28-20-12-8-4-3-7-11-19-27-41-37;2*1-2(3)4/h15-18,23-26,31-32H,3-14,19-22,27-30H2,1-2H3;2*1H3,(H,3,4)

InChI Key

GCWKUHNKKWYKOP-UHFFFAOYSA-N

SMILES

CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C.CC(=O)[O-].CC(=O)[O-]

Canonical SMILES

CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C.CC(=O)[O-].CC(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

16776-40-2 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bisdequalinium diacetate;  R-199;  Salvisol;  Salvizol;  bis-dequalinium;  bisdequalinium acetate.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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